ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound with the molecular formula C₁₉H₁₄Cl₂N₄O₂ and an average molecular weight of 401.247 g/mol . Its IUPAC name reflects its structural features: a pyrroloquinoxaline core substituted with a 3,5-dichlorophenyl group at position 1, an amino group at position 2, and an ethyl carboxylate ester at position 2. The compound’s single isotopic mass is 400.049381, and it is registered under ChemSpider ID 855415 and MDL number MFCD03147021 . This molecule is part of a broader class of pyrroloquinoxaline derivatives, which are studied for their diverse electronic, catalytic, and biological properties due to their fused aromatic systems and electron-rich substituents.
Properties
IUPAC Name |
ethyl 2-amino-1-(3,5-dichlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4O2/c1-2-27-19(26)15-16-18(24-14-6-4-3-5-13(14)23-16)25(17(15)22)12-8-10(20)7-11(21)9-12/h3-9H,2,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLGFOQXYDXJBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC(=C4)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dichloroaniline with ethyl 2-amino-3-formylquinoxaline-3-carboxylate under acidic conditions. This reaction forms the pyrroloquinoxaline core, which is then further functionalized to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and bioactivity.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acidic hydrolysis | HCl (concentrated), H₂O, reflux | 2-Amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid |
| Basic hydrolysis | NaOH (aqueous), ethanol, 80–100°C | Sodium salt of the carboxylic acid |
Key Notes :
-
Hydrolysis rates depend on steric hindrance from the dichlorophenyl group and electronic effects of the quinoxaline core.
-
The carboxylic acid product can serve as an intermediate for further derivatization (e.g., amide coupling).
Amino Group Reactivity
The primary amino group at position 2 participates in nucleophilic reactions, including acylation and alkylation.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acylation | Acetyl chloride, pyridine, 0–5°C | N-Acetyl derivative |
| Schiff base formation | Benzaldehyde, ethanol, catalytic acid | Imine conjugate |
| Diazotization | NaNO₂, HCl, <5°C | Diazonium salt (precursor for coupling with phenols/amines) |
Key Notes :
-
Steric hindrance from the pyrroloquinoxaline core may reduce reaction yields compared to simpler aromatic amines.
-
Diazonium intermediates enable the introduction of aryl or heteroaryl groups for structure-activity relationship (SAR) studies.
Electrophilic Aromatic Substitution
The dichlorophenyl ring directs electrophilic substitution to specific positions due to the electron-withdrawing effects of chlorine atoms.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 50°C | 4-Nitro-3,5-dichlorophenyl derivative |
| Sulfonation | SO₃, H₂SO₄, 100°C | 4-Sulfo-3,5-dichlorophenyl derivative |
Key Notes :
-
The meta-directing nature of chlorine substituents favors substitution at the para position relative to existing chlorine atoms.
-
Reaction rates are slower compared to non-halogenated aromatic systems due to deactivation of the ring.
Nucleophilic Substitution at Chlorine Sites
The 3,5-dichlorophenyl group may undergo nucleophilic aromatic substitution under harsh conditions.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Methoxylation | NaOMe, Cu catalyst, DMF, 150°C | 3,5-Dimethoxyphenyl derivative |
| Amination | NH₃ (aq), CuO, 200°C, high pressure | 3,5-Diaminophenyl derivative |
Key Notes :
-
Reactions require elevated temperatures and catalysts due to the strong electron-withdrawing effects of chlorine.
-
Partial substitution is common, leading to mixed products unless stepwise strategies are employed.
Redox Reactions
The quinoxaline core and amino group may participate in redox processes.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄, H₂O, 100°C | Quinoxaline N-oxide derivative |
| Reduction | H₂, Pd/C, ethanol, 50°C | Partially saturated pyrroloquinoxaline |
Key Notes :
-
Oxidation of the quinoxaline ring is limited due to its inherent stability.
-
Hydrogenation may reduce the aromaticity of the quinoxaline system, altering its pharmacological profile.
Heterocycle Functionalization
The pyrroloquinoxaline core can undergo ring-expansion or fusion reactions.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Cycloaddition | Maleic anhydride, Diels-Alder conditions | Fused tetracyclic derivative |
| Ring expansion | NH₂OH, HCl, reflux | Pyrido[2,3-b]pyrroloquinoxaline derivative |
Key Notes :
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate exhibits significant anticancer properties. Its mechanism of action appears to involve the inhibition of specific kinases associated with cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.4 |
| A549 (Lung) | 4.8 |
| HeLa (Cervical) | 6.2 |
Neuroprotective Effects
The compound also shows promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
Case Study:
Research published in Neuropharmacology highlighted that treatment with this compound resulted in decreased levels of amyloid-beta plaques in transgenic mouse models, suggesting a protective effect against neurodegeneration.
Lead Compound for Drug Development
This compound serves as a lead compound for developing new drugs targeting various diseases due to its diverse pharmacological profile.
Data Table: Lead Optimization Studies
| Modification | Activity Change | Reference |
|---|---|---|
| Methyl substitution at position 2 | Increased potency | |
| Hydroxyl group addition | Enhanced solubility |
Organic Electronics
In material science, this compound has been explored for applications in organic electronics due to its semiconducting properties.
Case Study:
A study in Advanced Materials found that incorporating this compound into organic photovoltaic devices improved energy conversion efficiency by approximately 15%.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs.
- Functional Group Impact : Replacing the carboxylate ester (target compound) with a carbonitrile (AHPQC) reduces molecular weight and alters adsorption behavior, as seen in AHPQC’s corrosion inhibition via physical adsorption .
- Hydrophobicity : The trifluoromethyl analog exhibits increased hydrophobicity, which may influence bioavailability or membrane permeability in biological applications.
Comparison with Pyrido[2,3-b]quinoxaline Derivatives
Pyrido[2,3-b]quinoxaline-3-carboxylate derivatives (e.g., ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate) share a similar quinoxaline core but differ in fused ring systems. For example:
- Compound 7f (C₂₄H₁₈N₄O₃) has a pyrazolopyridine ring fused to quinoxaline, resulting in a larger conjugated system and higher molecular weight (410.43 g/mol) .
Functional Group Variations in Related Heterocycles
- Malonic Ester Derivatives: Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (C₂₁H₂₂N₄O₂) incorporates a pyrrole ring instead of pyrroloquinoxaline, reducing aromaticity and altering electronic properties .
- Protein Kinase Inhibitors: 3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives prioritize pyridine over quinoxaline cores, demonstrating how minor structural changes redirect biological activity .
Analytical and Spectroscopic Comparisons
- ¹³C NMR Data: The target compound’s dichlorophenyl group would likely show distinct aromatic carbon shifts compared to the trifluoromethyl analog’s CF₃-related peaks (e.g., ~147–164 ppm for quinoxaline carbons) .
- Elemental Analysis : Discrepancies in nitrogen content (e.g., 15.86% found vs. 15.46% calculated in a related compound ) highlight the importance of purity in functional comparisons.
Biological Activity
Ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H14Cl2N4O2
- Molecular Weight : 401.25 g/mol
- LogP : 4.82 (indicating lipophilicity)
- Water Solubility : LogSw -5.04 (poorly soluble in water)
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has been included in various screening libraries targeting cancer cell lines, indicating its relevance in cancer research:
- Mechanism of Action : The compound is believed to act as a kinase inhibitor, which plays a crucial role in the proliferation of cancer cells. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, thus regulating various cellular processes including growth and division.
-
Case Studies :
- A study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against various tumor cell lines, suggesting its potential as a lead compound for further development in cancer therapies .
- Another investigation focused on its effects on specific signaling pathways involved in tumor growth, particularly those related to EGFR and VEGFR inhibition .
Other Pharmacological Activities
The compound has also shown promise in other therapeutic areas:
- Anti-inflammatory Effects : Preliminary data suggest that this compound may have anti-inflammatory properties. This could be attributed to its ability to inhibit certain cytokine pathways involved in inflammation .
- Neuroprotective Effects : There are indications that this compound may exhibit neuroprotective effects, although further studies are needed to elucidate the exact mechanisms involved .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate?
- Methodological Answer: The compound can be synthesized via multi-step reactions involving 2-amino-pyrrole intermediates and arylidenemalononitrile derivatives. Key steps include cyclization under reflux in ethanol with piperidine as a catalyst, achieving yields >85%. Post-synthesis purification via column chromatography and structural confirmation using (e.g., δ 12.52 ppm for NH protons) and ESIMS (e.g., m/z 402.2 for molecular ion peaks) are critical .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer: Combine to identify proton environments (e.g., aromatic, ethyl ester groups), ESIMS for molecular weight confirmation, and single-crystal X-ray diffraction (XRD) to resolve stereochemical ambiguities. XRD parameters (e.g., R factor <0.05) ensure accurate bond-length and angle measurements .
Q. What are the primary applications of this compound in materials science?
- Methodological Answer: It acts as a corrosion inhibitor for metals in acidic environments, achieving >90% efficiency via adsorption at metal-electrolyte interfaces. Use electrochemical impedance spectroscopy (EIS) to measure charge-transfer resistance and polarization curves to classify inhibition type (anodic/cathodic) .
Advanced Research Questions
Q. How do protonation states of nitrogen atoms influence adsorption mechanisms in acidic media?
- Methodological Answer: In HCl, protonation occurs at quinoxaline, pyrrole, and amine nitrogens, forming positively charged species that adsorb onto negatively charged metal surfaces. Use X-ray photoelectron spectroscopy (XPS) to identify protonated nitrogen peaks (e.g., N 1s binding energy shifts) and Langmuir isotherm analysis to quantify monolayer adsorption .
Q. How can regioselectivity challenges during pyrrolo-quinoxaline cyclization be addressed?
- Methodological Answer: Optimize reaction conditions (temperature, solvent polarity) and employ directing groups (e.g., electron-withdrawing substituents) to control ring closure. Computational modeling (DFT) predicts regiochemical outcomes by analyzing transition-state energies .
Q. What contradictions arise when applying adsorption isotherm models to this compound?
- Methodological Answer: While Langmuir isotherm fits monolayer adsorption (R >0.99), deviations may occur due to surface heterogeneity. Compare with Freundlich isotherm to assess multilayer adsorption. Adjust for protonation-dependent electrostatic interactions using zeta potential measurements .
Q. How do electron-donating groups (EDGs) enhance the compound’s bioactivity or adsorption efficiency?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
